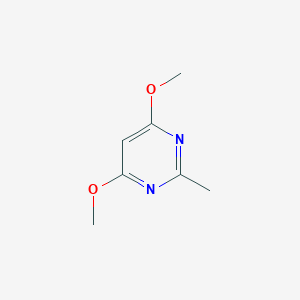

4,6-Dimethoxy-2-methylpyrimidine

Beschreibung

4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with methoxy (-OCH₃) groups at positions 4 and 6 and a methyl (-CH₃) group at position 2. Pyrimidines with methoxy, chloro, hydroxy, and sulfonyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Eigenschaften

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJAXMTUACMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452904 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-48-8 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The displacement of chloro groups in 4,6-dichloro-2-methylpyrimidine with methoxide ions represents a direct route to 4,6-dimethoxy-2-methylpyrimidine. This method draws parallels to the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine, as demonstrated in a 2016 study. In that work, sodium methoxide (NaOMe) in methanol at 65°C for 24 hours facilitated complete substitution of chlorine atoms with methoxy groups. For the 2-methyl derivative, analogous conditions would apply, though the presence of the methyl group at position 2 may influence reaction kinetics due to steric and electronic effects.

Critical Reaction Parameters

-

Solvent : Methanol serves as both solvent and reagent, enabling in situ generation of methoxide ions.

-

Temperature : Elevated temperatures (60–65°C) enhance reaction rates, as evidenced by the 24-hour completion time in the parent reaction.

-

Stoichiometry : A molar excess of NaOMe (3 equivalents relative to dichloro precursor) ensures complete substitution.

Purification and Yield Optimization

Post-reaction workup typically involves solvent removal under reduced pressure, followed by acidification and extraction with dichloromethane. Silica gel column chromatography using ethyl acetate-hexane mixtures achieves high purity (>95%), though industrial-scale processes may favor distillation or crystallization. While yields for the exact 2-methyl derivative remain unreported, the parent 4,6-dimethoxypyrimidine synthesis achieved ~85% yield, suggesting comparable efficiency for the methyl analog.

Methylation of 4,6-Dihydroxy-2-methylpyrimidine

Synthesis of the Dihydroxy Intermediate

The condensation of acetamidinium chloride and diethyl malonate in absolute methanol under basic conditions yields 4,6-dihydroxy-2-methylpyrimidine, as detailed in a 2016 process chemistry study. This reaction proceeds via cyclization, with sodium methoxide deprotonating intermediates to drive the equilibrium toward product formation. Key variables include:

Acidification and Isolation

Post-condensation, hydrochloric acid quenches the reaction, precipitating the dihydroxy compound. Filtration and recrystallization from water or ethanol afford the intermediate in >90% purity.

O-Methylation Strategies

Converting hydroxyl groups to methoxy functionalities requires methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMS).

Methyl Iodide-Mediated Methylation

-

Conditions : MeI (2.2 equivalents) with potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 12–18 hours.

-

Workup : Filtration to remove K₂CO₃, followed by solvent evaporation and recrystallization from ethyl acetate.

Dimethyl Sulfate (DMS) in Alkaline Medium

-

Conditions : DMS (2.1 equivalents) with NaOH in water-methanol mixtures at 40–50°C for 6–8 hours.

-

Safety Note : DMS’s toxicity necessitates strict temperature control and excess base to neutralize sulfuric acid byproducts.

Comparative Analysis of Synthetic Routes

Nucleophilic Substitution vs. Methylation

Industrial Considerations

The nucleophilic route offers operational simplicity, making it preferable for large-scale production. However, the limited commercial availability of 4,6-dichloro-2-methylpyrimidine may necessitate custom synthesis, increasing costs. In contrast, the methylation pathway utilizes widely available precursors but involves multi-step processing and hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with sodium methyl mercaptide.

Diazo Coupling: Formation of azo derivatives through reaction with diazotised aromatic amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methyl mercaptide.

Oxidation: Hydrogen peroxide and sodium tungstate dihydrate.

Diazo Coupling: Diazotised aromatic amines.

Major Products Formed:

Nucleophilic Substitution: 4,6-Dimethoxy-2-methylthiopyrimidine.

Oxidation: 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

Diazo Coupling: Azo derivatives with various aromatic amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,6-Dimethoxy-2-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit biological activities that make them suitable for developing medicinal compounds.

1.1 Antibacterial and Antifungal Properties

Research indicates that DMMP and its derivatives possess notable antibacterial and antifungal properties. For instance, studies have shown that compounds derived from DMMP can inhibit the growth of certain pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

1.2 Herbicidal Activity

Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are recognized for their herbicidal activity. They are structurally similar to known sulfonylurea herbicides and have been shown to effectively control a variety of weeds without harming crops like tomatoes and grasses .

Agrochemical Applications

The agrochemical sector utilizes this compound primarily in the formulation of herbicides. Its derivatives are effective against a broad spectrum of weeds.

2.1 Development of Herbicides

The compound is integral to the synthesis of several herbicides, including those targeting resistant weed species. For example, N-[(4,6-dimethoxy pyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide has demonstrated high efficacy against difficult-to-control weeds while maintaining safety for desirable crops .

Material Science Applications

In material science, DMMP is utilized in the production of specialized chemicals.

3.1 Photographic Chemicals

DMMP can be converted into other compounds used in photographic applications. For instance, it can be transformed into 4,6-dimethoxy-2-methyl-1,3-oxazepanecarboxylic acid, which is relevant in the formulation of photographic chemicals .

Case Study 1: Antibacterial Activity

A study published in PMC highlighted the antibacterial effects of DMMP derivatives against Staphylococcus aureus. The derivatives demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Herbicidal Effectiveness

Research conducted by Xi et al. (2006) established that compounds derived from DMMP exhibited superior herbicidal activity compared to traditional herbicides like sulfometuron-methyl. The study noted effective control over several weed species with minimal crop damage .

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares 4,6-Dimethoxy-2-methylpyrimidine with structurally related pyrimidine derivatives:

*Calculated based on analogs.

Physical and Chemical Properties

- Solubility : Hydroxy derivatives (e.g., 4,6-Dihydroxy-2-methylpyrimidine) exhibit higher polarity and solubility in basic aqueous solutions (e.g., NaOH), whereas methoxy and chloro analogs are more lipophilic .

- Thermal Stability : Chlorinated pyrimidines (e.g., 4,6-Dichloro-2-methylpyrimidine) have higher melting points (>300°C) compared to methoxy derivatives, which are typically liquid or low-melting solids .

- Crystal Packing : Methoxy and sulfanyl derivatives (e.g., 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidinium chloride) form planar structures stabilized by hydrogen bonds (N–H⋯Cl, C–H⋯Cl) and π-π interactions (centroid distance: 3.55 Å) .

Key Research Findings

- Substituent Effects : Methoxy groups enhance electron density on the pyrimidine ring, improving stability under acidic conditions, while chloro groups increase electrophilicity for nucleophilic substitution reactions .

- Biological Activity : Methylsulfonyl and sulfanyl groups improve binding to biological targets (e.g., enzymes) due to their size and polarity .

- Synthetic Efficiency : Orthogonal protection strategies (e.g., selective chlorination/methoxylation) enable scalable production of diverse pyrimidine libraries .

Biologische Aktivität

4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic compound known for its diverse biological activities, particularly in the field of herbicides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 154.17 g/mol. The compound features two methoxy groups at positions 4 and 6 and a methyl group at position 2 on the pyrimidine ring.

Herbicidal Activity

Research has shown that this compound derivatives exhibit significant herbicidal properties. These compounds are particularly effective against a variety of weeds, making them valuable in agricultural applications.

- Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of specific biochemical pathways in plants, similar to other known herbicides such as sulfonylureas. The presence of the dimethoxy groups enhances the compound's ability to interfere with plant growth processes by disrupting amino acid synthesis pathways .

Case Studies

- Study on Herbicidal Efficacy :

- Comparative Analysis :

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and oxidation reactions. These synthetic routes allow for the production of derivatives with enhanced biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Oxidation of precursor compounds | Herbicidal |

| 4,6-Dimethoxy-N-methylpyrimidin-2-amine | Reaction with methylamine | Potentially herbicidal |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrimidine ring significantly affect biological activity. The introduction of substituents at specific positions can enhance herbicidal efficacy while reducing phytotoxicity to crops like tomatoes and grasses .

Q & A

Q. What are the critical safety precautions for handling 4,6-dimethoxy-2-methylpyrimidine in laboratory settings?

- Methodological Answer : When handling this compound, adhere to the following protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powdered forms .

- Engineering Controls : Operate in a fume hood or under local exhaust ventilation to minimize inhalation exposure .

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers away from oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Purity assessment typically involves:

- HPLC : Use a C18 column with UV detection at 254 nm. A single peak with >98% area indicates high purity .

- NMR Spectroscopy : Compare NMR signals with reference data (e.g., δ 3.8 ppm for methoxy groups, δ 2.5 ppm for methyl groups) .

- Melting Point : Confirm consistency with literature values (e.g., >360°C for related dihydroxy analogs) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Key methods include:

- Nucleophilic Substitution : React 4,6-dichloro-2-methylpyrimidine with sodium methoxide in methanol under reflux (70°C, 12 hrs) .

- Hydrolysis-Etherification : Start with 4,6-dihydroxy-2-methylpyrimidine, treat with dimethyl sulfate in alkaline conditions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nucleophilic Substitution | 75–85 | 95–98 | NaOMe, MeOH |

| Hydrolysis-Etherification | 60–70 | 90–95 | (CH)SO, NaOH |

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals:

- Hydrogen Bonding : N–H⋯Cl and C–H⋯Cl interactions stabilize 2D networks in pyrimidinium chloride salts (e.g., centroid–centroid π–π distance = 3.5501 Å) .

- Planarity : The pyrimidine ring exhibits minimal deviation (r.m.s. = 0.043 Å), with methoxy/methyl groups slightly distorting planarity .

Implication : Structural rigidity affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Common issues and solutions:

- Demethylation : Use anhydrous conditions and avoid strong acids. Replace methoxy groups with electron-withdrawing substituents (e.g., Cl) to stabilize intermediates .

- Ring Oxidation : Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres (N/Ar) .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of Grignard reagent for alkylation) .

Q. How does the electronic structure of this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : Computational (DFT) and experimental data show:

- Electron-Donating Effects : Methoxy groups increase electron density at C-2 and C-4, favoring electrophilic substitution .

- Steric Hindrance : The methyl group at C-2 slows nucleophilic attack; use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

Table 2 : Hammett Constants for Substituents

| Position | Substituent | σ | σ |

|---|---|---|---|

| C-2 | -CH | -0.17 | -0.07 |

| C-4/C-6 | -OCH | -0.27 | 0.12 |

Troubleshooting & Data Analysis

Q. How to resolve discrepancies in reported melting points for this compound analogs?

- Methodological Answer : Variations arise from:

Q. What analytical techniques confirm the stability of this compound under reaction conditions?

- Methodological Answer : Monitor stability using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.